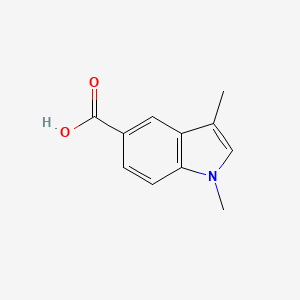

1,3-Dimethyl-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1,3-dimethylindole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12(2)10-4-3-8(11(13)14)5-9(7)10/h3-6H,1-2H3,(H,13,14) |

InChI Key |

IOZOHDDKKGVKHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary analytical tool for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 1,3-Dimethyl-indole-5-carboxylic acid. The technique's versatility allows for the analysis of a wide array of indole (B1671886) derivatives.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for structurally similar indole carboxylic acids and their derivatives provide a strong basis for its analysis. Research on related compounds, such as indole-3-carboxylic acid and its metabolites, demonstrates the utility of reversed-phase HPLC. researchgate.netresearchgate.netnih.gov

A typical HPLC analysis for an indole carboxylic acid would involve a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. mostwiedzy.pl The mobile phase commonly consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, often containing a small percentage of an acid like formic acid to improve peak shape and resolution. mostwiedzy.placs.org

Detection is frequently achieved using ultraviolet (UV) spectroscopy, as the indole ring system possesses a strong chromophore. researchgate.net A photodiode array (PDA) detector can be particularly useful, allowing for the acquisition of the full UV spectrum of the analyte, which aids in its identification. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many indole compounds are naturally fluorescent. researchgate.netmostwiedzy.pl The excitation and emission wavelengths can be optimized to maximize the signal for the specific indole derivative being analyzed. mostwiedzy.pl

For complex samples, a solid-phase extraction (SPE) step may be utilized for sample cleanup and concentration prior to HPLC analysis, ensuring a more robust and reliable method. mostwiedzy.pl

Interactive Data Table: Representative HPLC Conditions for Indole Carboxylic Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for the HPLC analysis of an indole carboxylic acid, based on methods for related compounds. Optimization would be required for this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, which are generally non-volatile, derivatization is a crucial step to enable their analysis by GC. lmaleidykla.lt

The analysis of carboxylic acids by GC typically requires their conversion into more volatile ester or silyl (B83357) derivatives. lmaleidykla.ltcolostate.edu For this compound, a common derivatization strategy would involve silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltlmaleidykla.lt This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. lmaleidykla.lt

The derivatization reaction conditions, including the choice of solvent and reaction time and temperature, would need to be optimized to ensure complete conversion. lmaleidykla.ltlmaleidykla.lt Dimethylformamide (DMF) has been shown to be an effective solvent for the derivatization of some carboxylic acids. lmaleidykla.ltlmaleidykla.lt

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good separation. A non-polar or medium-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of silylated derivatives.

Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides not only retention time data for quantification but also a mass spectrum that can confirm the identity of the compound. researchgate.netnih.gov The fragmentation pattern of the derivatized this compound in the mass spectrometer would be a unique fingerprint for its identification. researchgate.net

Interactive Data Table: Representative GC Conditions for Derivatized Carboxylic Acid Analysis

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

This table outlines a general set of conditions for the GC-MS analysis of a derivatized carboxylic acid. The specific parameters would need to be optimized for the TMS-derivative of this compound.

Computational and Theoretical Investigations of 1,3 Dimethyl Indole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties, offering insights into the reactivity and stability of molecules like 1,3-Dimethyl-indole-5-carboxylic acid. researchgate.net DFT calculations are often employed to understand the structural and electronic properties of such compounds. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. youtube.com

For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the indole (B1671886) ring system. DFT calculations would precisely map these orbitals and calculate their energy levels. Such calculations help in understanding the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. scispace.com It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Adsorption Mechanism Simulations

MD simulations can be employed to study the adsorption of this compound onto various surfaces. By simulating the molecule's behavior at the interface of a solid surface and a solvent, researchers can understand the mechanism of adsorption, including the orientation of the molecule on the surface and the key intermolecular forces involved (e.g., van der Waals forces, hydrogen bonds, and electrostatic interactions).

Ligand-Biomacromolecule Binding Simulations

A crucial application of MD simulations is in the study of how a small molecule like this compound binds to a biological target, such as a protein or enzyme. nih.gov These simulations can predict the binding affinity, identify the key amino acid residues in the binding site that interact with the ligand, and reveal the conformational changes that occur upon binding. This information is invaluable in drug discovery and design for understanding the mechanism of action of potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govniscpr.res.in QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities.

For a series of indole derivatives including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to molecular size and shape), and hydrophobic descriptors (related to solubility). By analyzing a set of compounds with known activities, a mathematical model can be built to predict the activity of new, untested compounds. nih.govnih.gov Such models can guide the synthesis of new derivatives with potentially improved activity. For instance, a QSAR model might reveal that increasing the lipophilicity of a certain part of the molecule enhances its inhibitory activity against a particular enzyme. nih.gov

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformations. Conformational analysis of this compound involves identifying the stable conformations and the energy barriers that separate them. This is particularly important for understanding its interactions with biological targets or its reactivity.

A computational study on the rotational barriers in various indole derivatives highlights the importance of such analyses. etamu.edu By systematically rotating the substituent group and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the low-energy (stable) and high-energy (transition state) conformations. For this compound, steric hindrance between the carboxylic acid group and the adjacent hydrogen atom on the indole ring, as well as electronic effects, would be the primary determinants of the rotational barrier.

Illustrative Rotational Energy Profile Data:

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Syn-periplanar (Minimum) |

| 90 | 5.2 | Perpendicular (Transition State) |

| 180 | 0.5 | Anti-periplanar (Minimum) |

| 270 | 5.2 | Perpendicular (Transition State) |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical rotational barriers in similar organic molecules. It does not represent experimentally or computationally verified values for this compound. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used in experimental settings, and their theoretical prediction can provide a powerful complement to experimental data.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within the DFT framework. These calculations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. Studies on other indole derivatives have shown good agreement between calculated and experimental NMR data. journals.co.zaresearchgate.net For this compound, theoretical predictions would help in assigning the signals of the various protons and carbons in the molecule, especially for the aromatic protons and carbons of the indole ring system.

Illustrative Predicted Spectroscopic Data:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H at C2) | 7.1 ppm |

| ¹³C NMR Chemical Shift (C5) | 125 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar indole derivatives. It does not represent experimentally or computationally verified values for this compound. |

Computational studies on related indole carboxylic acids have demonstrated the utility of DFT in elucidating molecular structures and properties. mdpi.comresearchgate.net For instance, investigations into indole-2-carboxylic acid have successfully used DFT to analyze its structural and electronic properties. researchgate.net While direct computational studies on this compound are not present in the provided search results, the established methodologies are readily applicable and would provide significant insights into its chemical nature.

Chemical Biology and Structure Activity Relationship Sar Studies of 1,3 Dimethyl Indole 5 Carboxylic Acid Derivatives

The Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. chula.ac.th This designation stems from its recurrence in a multitude of natural products, alkaloids, and synthetic compounds that exhibit significant biological activities. researchgate.netresearchgate.net The unique molecular framework of indole allows it to mimic peptide structures and bind reversibly to a variety of enzymes and receptors, making it a versatile starting point for drug development. chula.ac.thresearchgate.net Its structural versatility and ability to be functionalized at multiple positions have led to the discovery of numerous indole-containing drugs with applications across a wide spectrum of diseases. mdpi.com

Indole derivatives are renowned for their extensive range of pharmacological properties, which arise from their engagement in numerous biochemical processes. chula.ac.thresearchgate.net The indole scaffold is a key structural component in many clinically significant drugs, including Sunitinib (anticancer), Sumatriptan (antimigraine), and Delavirdine (antiviral). mdpi.com Research has demonstrated that compounds containing the indole moiety possess a vast array of biological activities, including:

Anticancer chula.ac.th

Antimicrobial (antibacterial and antifungal) chula.ac.th

Antiviral (including anti-HIV) chula.ac.thnih.gov

Anti-inflammatory chula.ac.th

Antioxidant chula.ac.th

Antitubercular chula.ac.th

Antidiabetic chula.ac.th

This wide-ranging bioactivity has cemented the indole nucleus as a fundamental building block in the ongoing search for novel therapeutic agents. chula.ac.thresearchgate.net

The addition of substituents to the indole core is a key strategy for modulating the biological and physicochemical properties of the resulting derivatives. mdpi.com Among these, the methyl group is one of the most common and impactful fragments in small-molecule drugs. The strategic placement of methyl groups can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target.

Specifically on the indole scaffold, methylation can have profound effects. C3-methylation is a key step in the biosynthesis of various bioactive natural products. nih.govresearchgate.net The introduction of a methyl group at the C3 position can enhance potency and selectivity. nih.govresearchgate.net For example, selective C3-methylation is a critical transformation in the synthesis of pyrroloindolines, a class of compounds with important pharmacological activities. acs.org Furthermore, alkyl substituents on indole derivatives have been shown to enhance cytoprotective effects, partly by stabilizing radical intermediates. mdpi.com The presence of a methoxy group (a closely related substituent) at the C3 position has also been noted to increase cytotoxicity in certain anticancer derivatives. mdpi.com

The carboxylic acid functional group is a crucial component in the design of many therapeutic agents and is often a key part of a molecule's pharmacophore. nih.gov Its importance lies in its physicochemical properties: it is acidic and, at physiological pH, typically exists as a carboxylate anion. This allows it to participate in strong electrostatic interactions and form hydrogen bonds with biological targets such as enzymes and receptors. nih.gov

In the context of indole derivatives, the carboxylic acid moiety plays a vital role in target recognition and binding. For instance, in a series of novel HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the carboxyl group was found to be essential for chelating with two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govmdpi.com This chelation is a critical interaction for inhibiting the enzyme's function. nih.govmdpi.com Similarly, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors, the indole-2-carboxylic acid core was identified as a key structural feature for enzyme inhibition. nih.gov These examples underscore the role of the carboxylic acid group as a critical anchor, properly orienting the molecule within the target's binding site to elicit a biological response.

Detailed Structure-Activity Relationship (SAR) Investigations of 1,3-Dimethyl-indole-5-carboxylic Acid Analogs

The nitrogen atom at position 1 (N1) of the indole ring is a common site for chemical modification. While the NH group can act as a hydrogen bond donor, its alkylation can significantly alter a molecule's properties, including its lipophilicity, steric profile, and ability to interact with target proteins. nih.gov

N-substituted indole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.govresearchgate.net SAR studies reveal that the nature of the alkyl group at the N1 position can have a dramatic impact on biological performance. For example, in studies of C3-substituted indole derivatives, those with an unsubstituted N1 nitrogen atom often exhibit enhanced cytoprotective and antioxidant activity because the N-H bond can participate in radical stabilization mechanisms. nih.gov Conversely, substitution at the N1 position can negate this effect. nih.gov However, in other contexts, N1-alkylation is crucial for potency. The choice of substituent—from simple methyl groups to more complex alkyl or aryl groups—can fine-tune the compound's activity and selectivity for its intended target. researchgate.net

Table 1: Illustrative SAR of N1-Substitution on Biological Activity (Note: This table is based on general findings for indole derivatives and serves to illustrate the principle of N1-alkylation effects.)

| N1-Substituent | Relative Antioxidant Activity | Relative Antimicrobial Activity |

| -H (unsubstituted) | High | Moderate |

| -CH₃ (Methyl) | Decreased | Varies |

| -CH₂CH₃ (Ethyl) | Decreased | Varies |

| -CH₂Ph (Benzyl) | Decreased | Often Increased |

The C3 position is the most nucleophilic site on the indole ring, making it a primary location for functionalization. researchgate.net Many C3-substituted indole analogs are effective as anticancer, antimicrobial, and antioxidant agents. nih.gov The presence and nature of the substituent at this position are often critical determinants of a compound's potency and selectivity.

The methyl group at the C3 position in the 1,3-dimethyl-indole scaffold is particularly significant. C3-methylation is a key biosynthetic step for forming quaternary stereogenic centers in many natural products. nih.govresearchgate.net Enzymatic studies have shown that C3-indole methyl transferases can perform this modification with high stereoselectivity, which is often crucial for biological activity. nih.govresearchgate.net

SAR studies on C3-substituted indoles demonstrate the importance of this position. Replacing a hydrogen atom with a functional group like an alkyl substituent can significantly alter biological activity. mdpi.com For instance, a substituent at the C3 position can stabilize the resulting indolyl radical, which can enhance the cytoprotective activity of the molecule. nih.gov The size, electronics, and stereochemistry of the C3-substituent directly influence how the molecule fits into and interacts with its biological target, thereby modulating its potency and selectivity profile. mdpi.comnih.gov

Table 2: Illustrative SAR of C3-Substitution on Biological Activity (Note: This table is based on general findings for indole derivatives and serves to illustrate the principle of C3-substitution effects.)

| C3-Substituent | Relative Cytoprotective Activity | Rationale |

| -H (unsubstituted) | Low | Less stabilization of radical intermediates |

| -CH₃ (Methyl) | Moderate to High | Good balance of steric and electronic properties for radical stabilization nih.gov |

| -CH₂-N(CH₃)₂ | Varies | Can be a reactive handle for further synthesis nih.gov |

| Larger Alkyl Groups | Varies | Activity is highly dependent on the specific target's binding pocket size and shape |

Significance of C5-Carboxylic Acid Substitution on Binding and Function

The carboxylic acid moiety is a critical functional group in drug design, largely due to its ability to participate in strong hydrogen bonding interactions at receptor binding sites, which is crucial for biomolecular recognition openmedscience.com. In the context of indole derivatives, the position and nature of acidic groups can significantly influence biological activity. While studies on this compound itself are specific, the broader class of indole carboxylic acids provides insight into the importance of this functional group.

Modifications of carboxylic acid moieties are a common strategy in medicinal chemistry to enhance a drug's efficacy openmedscience.com. For instance, in the development of inhibitors for various enzymes, the carboxyl group often serves as a key anchoring point within the active site. Research on tricyclic indole-2-carboxylic acids as inhibitors of the anti-apoptotic protein Mcl-1 has shown that the carboxylic acid is essential for binding nih.gov. Similarly, in the design of antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, indole-2-carboxylic acid derivatives have been explored, where the acid functionality is vital for activity nih.gov. The replacement of the carboxylic acid with bioisosteres—functional groups with similar shapes and properties—is a technique used to modulate a compound's physicochemical and pharmacokinetic properties while retaining its biological activity openmedscience.com.

Effects of Additional Substitutions on the Indole Ring System

The biological activity of indole-based compounds can be finely tuned by introducing various substituents onto the indole ring. Structure-activity relationship (SAR) studies on related indole scaffolds reveal key patterns that are likely relevant for derivatives of this compound.

For a series of indole derivatives acting as CysLT1 antagonists, substitutions at different positions on the indole ring had distinct effects on potency. It was found that substitution at the C4 position was generally unfavorable for activity nih.gov. In contrast, substitutions at the C7 position, particularly with a methoxy group, were the most favorable nih.gov. The nature of the substituent also plays a crucial role; fluorine-substituted derivatives were observed to be more potent than their chlorine-substituted counterparts nih.gov.

In the context of allosteric modulators for the cannabinoid CB1 receptor, SAR studies of indole-2-carboxamides have highlighted the importance of substitutions at the C3 and C5 positions. An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position was found to be beneficial for activity nih.govacs.org. The C3 position of the indole ring was shown to prefer no substitution or a short, linear alkyl chain, with chains longer than n-pentyl being detrimental nih.gov. Furthermore, studies on other indole derivatives have demonstrated that methyl substitution at the N-1 position can significantly enhance anticancer activity by as much as 60-fold compared to the unsubstituted analogue nih.gov.

These findings underscore the principle that both the position and the electronic properties of substituents on the indole core are critical determinants of the resulting compound's biological profile.

Biochemical Target Identification and Mechanistic Elucidation (In Vitro)

Ligand-Target Binding Interactions and Affinity Studies

Understanding the direct physical interactions between a ligand and its biological target is fundamental to drug discovery. A variety of biophysical and computational techniques are employed to characterize these interactions and quantify binding affinity.

X-ray crystallography provides high-resolution structural information on how a ligand binds to its target protein. For example, the crystal structures of tricyclic indole acid inhibitors bound to the Mcl-1 protein have revealed how these molecules occupy the BH3-peptide binding cleft, with the indole core and other substituents making key contacts within the pocket nih.gov. This structural information is invaluable for guiding the optimization of inhibitor potency nih.gov.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing ligand-protein interactions. Docking studies can predict the binding affinity and pose of a compound within a protein's active site biointerfaceresearch.comnih.gov. For instance, docking has been used to identify Leishmania major N-myristoyltransferase (LmNMT) as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives, with subsequent MD simulations confirming the stability of the ligand-protein complex nih.gov. These in silico techniques allow for the screening of large compound libraries and help prioritize molecules for experimental validation nih.gov.

The following table presents data from a study on indole-2-carboxamide derivatives as CB1 receptor allosteric modulators, illustrating how chemical modifications affect binding affinity (KB) and cooperativity (α).

| Compound | C3-Substituent | C5-Substituent | Linker Length | Phenyl Ring B Substituent | Binding Affinity KB (nM) | Binding Cooperativity (α) |

| 4 | Ethyl | Cl | (CH₂)₂ | NMe₂ | 393.5 | 15.6 |

| 12a | Methyl | Cl | (CH₂)₂ | NMe₂ | 419.8 | 17.5 |

| 12d | n-Propyl | Cl | (CH₂)₂ | NMe₂ | 259.3 | 24.5 |

| 12f | n-Pentyl | Cl | (CH₂)₂ | NMe₂ | 1345.0 | 11.2 |

| 21a | Ethyl | 6-Cl | (CH₂)₂ | NMe₂ | 3673.0 | 16.0 |

| 21b | Ethyl | F | (CH₂)₂ | NMe₂ | 1007.0 | 12.3 |

Data sourced from a study on indole-2-carboxamides to show the impact of substitutions on CB1 receptor binding parameters acs.org.

Enzyme Inhibition Kinetics and Mechanism (e.g., protein kinases, IDO1/TDO)

Indole-based structures are prevalent in the design of inhibitors for a wide range of enzymes. Kinetic studies are essential to determine the potency of these inhibitors, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), and to understand their mechanism of inhibition (e.g., competitive, non-competitive, or allosteric).

For example, a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids were evaluated for their ability to inhibit a panel of protein kinases. One compound emerged as a moderately selective inhibitor of DYRK1A, a kinase implicated in neurological disorders, with an IC₅₀ of 2.6 µM, while showing no significant inhibition of other related kinases at concentrations up to 10 µM nih.gov.

In another study, indole-3-acetamide derivatives were synthesized and tested for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. Several compounds displayed potent inhibition, with IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose nih.gov. The most active compound exhibited an IC₅₀ value of 1.09 ± 0.11 µM nih.gov.

The table below summarizes the kinase inhibitory activity of selected 11H-indolo[3,2-c]quinoline-6-carboxylic acids against DYRK1A.

| Compound | R1 Substituent | R3 Substituent | R4 Substituent | DYRK1A IC₅₀ (µM) |

| 5a | H | H | H | 2.6 |

| 5b | H | C(CH₃)₃ | H | >10 |

| 5c | H | CF₃ | H | >10 |

| 5e | H | CH₃ | H | >10 |

Data from a kinase inhibition assay showing the selectivity of indole carboxylic acid derivatives nih.gov.

Receptor Modulation and Allosteric Effects (e.g., CB1 receptor, CFTR)

Beyond direct activation (agonism) or blocking (antagonism) of orthosteric binding sites, some molecules can bind to a distinct, allosteric site on a receptor. These allosteric modulators can fine-tune the receptor's response to its endogenous ligand, offering a more nuanced approach to therapeutic intervention nih.govnih.gov.

The cannabinoid CB1 receptor is a well-studied target for allosteric modulation, and several classes of indole derivatives have been identified as potent modulators nih.govrealmofcaring.org. Indole-2-carboxamides, for example, have been shown to act as positive allosteric modulators (PAMs). In equilibrium binding assays, these compounds significantly increase the binding of CB1 receptor agonists like [³H]CP 55,940, an effect known as positive binding cooperativity acs.orgrealmofcaring.org. Conversely, they can cause a decrease in the binding of CB1 receptor inverse agonists realmofcaring.org. This dual action is a hallmark of allosteric modulation and provides a potential therapeutic advantage by enhancing the effects of endogenous cannabinoids only where they are naturally being released, potentially avoiding the side effects associated with direct, systemic CB1 activation realmofcaring.org.

Elucidation of Molecular Mechanism of Action at the Cellular Level (In Vitro)

To understand the functional consequences of a compound's interaction with its target, its effects must be studied in a cellular context. In vitro cell-based assays can reveal a compound's mechanism of action by measuring downstream cellular events.

For instance, certain indole-3-carboxylic acid derivatives have been shown to exert effects on the innate immune system. In a macrophage-like cell model, these compounds were found to activate genes for Toll-like receptors (TLRs), particularly TLR3 and TLR4 mdpi.com. This activation led to a significant increase in the expression of various interferon genes and their receptors, indicating a potent interferon-inducing activity at the cellular level mdpi.com.

In the realm of cancer research, 5-hydroxyindole-3-carboxylic acid derivatives have been evaluated for their cytotoxic effects. Using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability, these compounds were tested against the MCF-7 human breast cancer cell line brieflands.com. The results indicated that several derivatives could significantly reduce the viability of cancer cells, with one ester derivative being the most potent, while showing no significant toxicity to normal human dermal fibroblast cells brieflands.com. This demonstrates a potential mechanism of action involving the selective induction of cytotoxicity in cancer cells.

Interactions with Nucleic Acids and Other Biomolecules

Derivatives of indole-carboxylic acid have been shown to interact with nucleic acids, particularly DNA, and various proteins, suggesting their potential to modulate fundamental cellular processes.

Interactions with DNA:

Indole derivatives, in general, are known to bind to the minor groove of DNA. researchgate.net This binding is often non-specific and driven by forces such as hydrogen bonds and van der Waals interactions. researchgate.net For instance, studies on structural analogs like indole-2-carboxylic acid, indole-3-acetic acid, indole-3-propanoic acid, and indole-3-butanoic acid have demonstrated their ability to bind to the minor groove of DNA. researchgate.net

Molecular docking studies of dipeptide derivatives containing indole-3-carboxylic acid conjugates have revealed specific interactions with DNA gyrase, an essential bacterial enzyme. nih.gov These studies indicate that the indole moiety can participate in π-π stacking interactions with DNA bases, such as adenine, while the carboxylic acid group and other substituents can form hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov This suggests a potential mechanism for the antimicrobial activity observed in some of these compounds. nih.gov

Table 1: Molecular Docking Interaction of an Indole-3-carboxylic Acid Derivative (ID-6c) with DNA Gyrase nih.gov

| Interacting Residue/Nucleotide | Type of Interaction |

| Adenine (DNA) | π-π stacking |

| Lys441 | Hydrogen bond |

| Asp461 | Hydrogen bond |

| Ptr129 | Hydrogen bond |

Interactions with Proteins:

Beyond nucleic acids, indole derivatives have been shown to interact with a variety of proteins. For example, some indole-based compounds have been developed as small molecule HIV-1 fusion inhibitors that target the glycoprotein gp41, preventing the virus from entering host cells. nih.govacs.org Structure-activity relationship (SAR) studies of these compounds have highlighted the importance of the indole scaffold and its substituents in achieving potent inhibitory activity. nih.govacs.org

Furthermore, tricyclic indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the anti-apoptotic protein Mcl-1. nih.gov X-ray crystallography has revealed that these inhibitors bind to the BH3-peptide binding cleft of Mcl-1, with the carboxylic acid group forming crucial ionic interactions with arginine residues. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of indole-carboxylic acid derivatives with biomolecules can lead to the modulation of various intracellular signaling pathways, resulting in a range of biological effects.

Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents. nih.gov These compounds have been designed to target key proteins in cancer-related signaling pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov By inhibiting these receptor tyrosine kinases, these compounds can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. nih.gov

In the context of the immune system, certain indole-3-carboxylic acid derivatives have been shown to act as agonists of Toll-like receptors (TLRs). mdpi.com TLRs are crucial components of the innate immune system, and their activation can trigger an anti-tumor immune response. mdpi.com

Additionally, derivatives of meridianin, which contains an indole core, have been investigated as novel inhibitors of the JAK/STAT3 signaling pathway. mdpi.com The STAT3 signaling pathway is often overactive in cancer and plays a key role in tumor cell proliferation, survival, and metastasis. mdpi.com

Table 2: Examples of Biological Activities of Indole-Carboxylic Acid Derivatives and their Targeted Pathways

| Compound Class | Biological Activity | Targeted Pathway/Molecule |

| Indole-based compounds | HIV-1 fusion inhibition | HIV-1 glycoprotein 41 nih.govacs.org |

| Tricyclic indole-2-carboxylic acids | Inhibition of apoptosis | Mcl-1 protein nih.gov |

| Indole-6-carboxylic acid derivatives | Antiproliferative | EGFR and VEGFR signaling nih.gov |

| Indole-3-carboxylic acid derivatives | Immune response activation | Toll-like receptors (TLRs) mdpi.com |

| Meridianin derivatives | Inhibition of cell signaling | JAK/STAT3 pathway mdpi.com |

Development of Robust Biochemical Assays for Compound Evaluation

The evaluation of the biological activity of this compound derivatives and related compounds relies on a variety of robust biochemical and cell-based assays. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds.

Enzyme Inhibition Assays:

For compounds designed to target specific enzymes, in vitro enzyme inhibition assays are crucial. For example, the inhibitory activity of indole derivatives against receptor tyrosine kinases like EGFR and VEGFR-2 can be determined using assays that measure the phosphorylation of a substrate peptide in the presence of the enzyme and ATP. nih.gov Similarly, the potency of Mcl-1 inhibitors can be assessed through competitive binding assays that measure the displacement of a fluorescently labeled peptide from the protein. nih.gov

Cell-Based Assays:

Cell-based assays are used to evaluate the effects of compounds on cellular processes in a more physiologically relevant context.

Cytotoxicity and Antiproliferative Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of compounds on the cell cycle. nih.gov This can reveal whether a compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs. nih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), various assays can be employed. These include assays that measure the activity of caspases (key enzymes in the apoptotic pathway) or the externalization of phosphatidylserine on the cell surface using annexin V staining. mdpi.com

Viral Fusion and Replication Assays: For antiviral compounds, such as HIV-1 fusion inhibitors, cell-cell fusion assays and viral replication assays are used to determine their efficacy in preventing viral entry and propagation. acs.org

Functional Assays:

In some cases, functional assays are developed to assess the activity of compounds on specific biological processes. For instance, the endothelin-1 antagonist activity of indole derivatives can be evaluated through in vitro functional assays that measure the contraction of isolated blood vessels in response to endothelin-1. nih.gov

Future Research Directions and Translational Perspectives in Chemical Sciences

Leveraging 1,3-Dimethyl-indole-5-carboxylic Acid as a Versatile Synthetic Intermediate

The true potential of this compound in synthetic chemistry lies in its utility as a versatile building block. The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the indole (B1671886) ring system.

The carboxylic acid moiety at the C5 position is a highly valuable functional handle. It can be readily converted into a variety of other functional groups, thereby serving as a gateway to diverse molecular architectures. Standard organic transformations can be employed to create derivatives such as:

Esters: Through Fischer esterification or by using alkylating agents. The corresponding methyl ester is a known compound. guidechem.com

Amides: By coupling with various amines using standard peptide coupling reagents. The synthesis of the corresponding carboxamide has been documented. nih.gov

Acid Chlorides: Reaction with reagents like thionyl chloride or oxalyl chloride would yield a highly reactive intermediate for further functionalization.

Alcohols: Reduction of the carboxylic acid would provide the corresponding hydroxymethyl derivative, opening another avenue for modification.

The parent compound, indole-5-carboxylic acid, is used as a reactant in the preparation of complex molecules, including tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. sigmaaldrich.com This precedent suggests that this compound could be a valuable precursor for a new generation of bioactive agents, where the N1 and C3 methyl groups provide specific steric and electronic properties to modulate biological activity. The methylation at the N1 and C3 positions blocks the most common sites of indole reactivity, potentially directing further electrophilic substitution to other positions on the benzene (B151609) ring under specific conditions. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactant Class | Product Class | Potential Application |

|---|---|---|

| Alcohols (e.g., Methanol (B129727), Ethanol) | Esters | Pro-drugs, Synthetic intermediates |

| Amines (Primary/Secondary) | Amides | Bioactive compound libraries, new chemical entities |

| Reducing Agents (e.g., LiAlH4) | Primary Alcohols | Further functionalization, ligand synthesis |

| Halogenating Agents (e.g., SOCl2) | Acid Halides | Highly reactive intermediates for acylation reactions |

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. An effective probe requires a scaffold for molecular recognition and a means for detection or interaction, such as a fluorescent tag or a reactive group. This compound is an excellent candidate for development into such a tool.

The indole scaffold itself is a known fluorophore, and its derivatives are central to widely used biological stains like 4′,6-diamidino-2-phenylindole (DAPI). mdpi.com The intrinsic photophysical properties of this compound could be characterized and potentially exploited. More powerfully, the C5-carboxylic acid group serves as an ideal conjugation point for attaching other moieties without significantly altering the core indole structure that may be responsible for target binding. This allows for the rational design of various probes:

Fluorescent Probes: By linking a bright fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid, researchers could create probes to visualize the localization of target proteins or cellular structures.

Biotinylated Probes: Attachment of a biotin (B1667282) tag would enable affinity-based purification of binding partners (e.g., proteins, enzymes) from complex biological lysates, helping to identify molecular targets.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) could allow for covalent cross-linking to a biological target upon photo-irradiation, permanently labeling it for identification.

Given that related indole derivatives show promise as neuroprotective agents, probes based on this scaffold could be invaluable for studying the cellular mechanisms underlying neurodegenerative diseases. mdpi.com

Advanced Applications in Catalysis and Materials Science

The unique electronic and structural features of this compound suggest its potential application in the fields of catalysis and materials science, although these areas remain largely unexplored for this specific molecule.

In materials science , a key precedent is the ability of the parent compound, indole-5-carboxylic acid, to undergo electropolymerization to form an electroactive polymer film, poly(indole-5-carboxylic-acid). amerigoscientific.com This polymer has been investigated for its corrosion-prevention properties. It is plausible that this compound could also be polymerized. The presence of the N-methyl group would prevent cross-linking at the nitrogen position, potentially leading to more linear and soluble polymers with distinct electronic and physical properties compared to the unsubstituted analog. These new polymers could be explored for applications in organic electronics, sensors, or smart coatings.

Exploration of Novel Biological Pathways and Therapeutic Avenues

The indole ring is a fundamental component of many biologically important molecules, from the amino acid tryptophan to the neurotransmitter serotonin (B10506). beilstein-journals.org This makes indole derivatives a rich source for drug discovery. The parent molecule, indole-5-carboxylic acid, has been reported to interact with key biological targets, including serotonin and GABA receptors, indicating its potential to modulate neurological pathways. medchemexpress.com

The introduction of methyl groups at the N1 and C3 positions of the indole-5-carboxylic acid scaffold is a strategic modification that could lead to new therapeutic agents:

Modulation of Pharmacokinetics: N-methylation often increases metabolic stability by preventing N-dealkylation, a common metabolic pathway. This can lead to improved bioavailability and a longer duration of action.

Tuning of Binding Affinity: The methyl groups add steric bulk and alter the electronic distribution of the molecule. This can fine-tune the binding affinity and selectivity for specific biological targets. The "magic methyl effect," where the addition of a single methyl group dramatically enhances potency, is a well-known phenomenon in medicinal chemistry. nih.gov

Exploring New Chemical Space: While derivatives of indole-3-carboxylic acid and indole-2-carboxylic acid have been widely studied as herbicides and HIV integrase inhibitors respectively, the 5-carboxylic acid isomer remains less explored. nih.govrsc.org this compound, therefore, represents an opportunity to investigate novel structure-activity relationships and potentially uncover new biological activities.

Future research should involve screening this compound against a wide range of biological targets, particularly those related to the central nervous system, inflammation, and oncology, where indole derivatives have historically shown significant promise.

Integration of Multidisciplinary Methodologies for Holistic Compound Characterization

A comprehensive understanding of this compound requires a multifaceted approach that integrates various analytical, computational, and biological techniques.

Physicochemical and Structural Characterization:

Spectroscopy: Standard techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.

Computational Modeling: In silico methods can predict key physicochemical properties, such as solubility, lipophilicity (LogP), and potential metabolic sites. guidechem.com These predictions can guide experimental design for both synthesis and biological testing.

Biological and Mechanistic Characterization:

Biocatalytic Synthesis: Exploring enzymatic routes for its synthesis, for instance using carboxyl methyltransferases, could provide environmentally friendly production methods and access to related analogs. nih.gov

High-Throughput Screening (HTS): Screening the compound against large libraries of enzymes and receptors is a rapid way to identify potential biological activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed biochemical and cell-based assays are necessary to elucidate the specific molecular mechanism.

A holistic characterization effort will not only build a complete profile of this compound but also inform the rational design of its derivatives for specific applications in medicine and materials science.

Table 2: Key Characterization Data for this compound and its Methyl Ester Derivative

| Property | This compound | This compound methyl ester guidechem.com |

|---|---|---|

| Molecular Formula | C11H11NO2 | C12H13NO2 |

| Molecular Weight | 189.21 g/mol | 203.24 g/mol |

| CAS Number | Not available | 10075-55-5 |

| Key Functional Groups | Carboxylic Acid, N-Methyl Indole | Methyl Ester, N-Methyl Indole |

| Primary Analytical Techniques | NMR, MS, IR, Elemental Analysis | NMR, MS, IR, Elemental Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.